![molecular formula C20H14Cl2F3N3O2 B2976410 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 338755-47-8](/img/structure/B2976410.png)
1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a unique chemical structure that falls under the category of aryl urea derivatives . It’s a complex organic compound with potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It has a molecular weight of 372.25 . The InChI key is OKHMDNMFVSTLMD-UHFFFAOYSA-N . More detailed physical and chemical properties are not available in the searched resources .Scientific Research Applications
Anticancer Applications
One significant application of derivatives similar to this compound is in the field of anticancer research. The synthesis and biological evaluation of a new series of diaryl ureas, which share structural features with the compound of interest, have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. These compounds act as potential BRAF inhibitors, highlighting their potential as new anticancer agents (Jian Feng et al., 2020).
Corrosion Inhibition
Another application of structurally related compounds is in the field of corrosion inhibition. Urea derivatives have been investigated for their efficacy in inhibiting the corrosion of mild steel in acidic solutions. Studies have shown that these compounds exhibit good performance as inhibitors, pointing towards their potential application in protecting metals from corrosion (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Nonlinear Optical Properties
Urea derivatives also show promise in the field of optoelectronics due to their significant electro-optic properties. A computational study on a novel chalcone derivative, closely related to the compound , revealed superior properties that could be applied in optoelectronic device fabrications, underscoring the potential of such compounds in developing new materials for technological applications (M. Shkir et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2F3N3O2/c21-15-7-6-12(9-16(15)22)11-28-8-2-5-17(18(28)29)27-19(30)26-14-4-1-3-13(10-14)20(23,24)25/h1-10H,11H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFMCCLBCVDCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


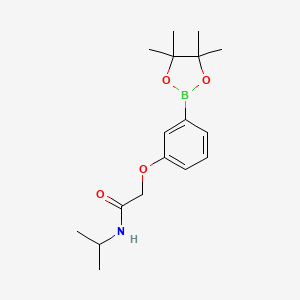
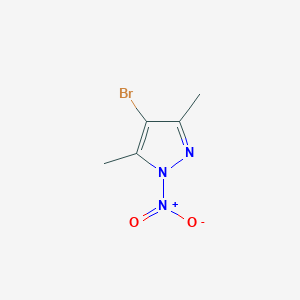

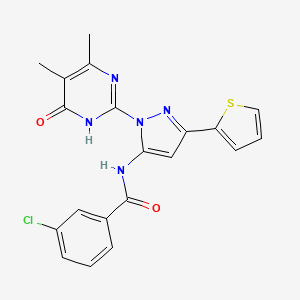
![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)
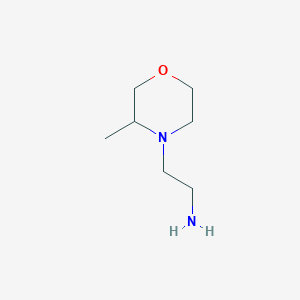
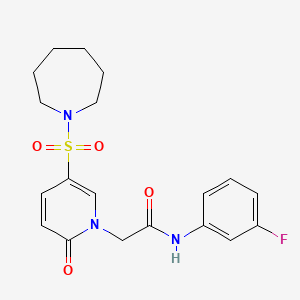
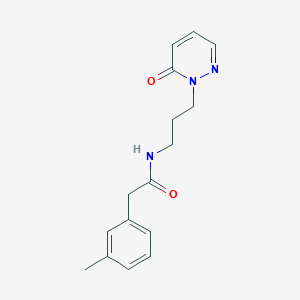
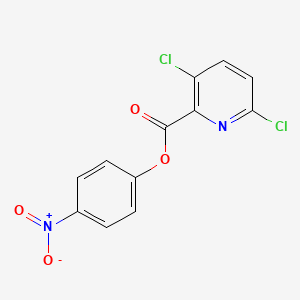
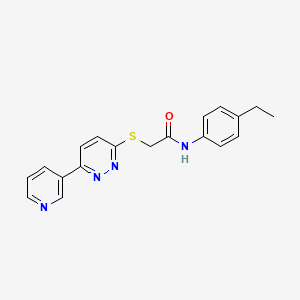

![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2976350.png)